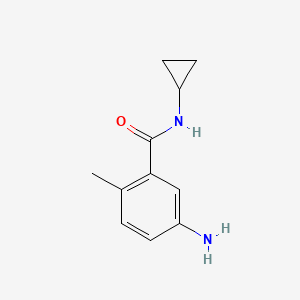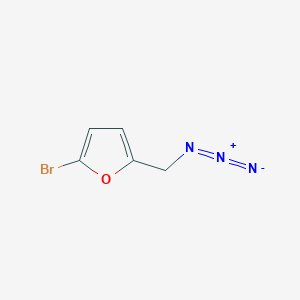
2-(Azidomethyl)-5-bromofuran
Vue d'ensemble
Description
2-(Azidomethyl)-5-bromofuran (2-AMB) is an organic compound that is widely used in scientific research applications. It is a derivative of 5-bromofuran, which is an important intermediate in the synthesis of various heterocyclic compounds. 2-AMB is an effective reagent for the synthesis of various organometallic compounds and has been used in the synthesis of biologically active compounds. 2-AMB is also used as a reactant in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization
2-(Azidomethyl)-5-bromofuran serves as a pivotal intermediate in the synthesis of a diverse array of chemical compounds. For example, its utility has been demonstrated in the preparation of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showcasing excellent yields. These compounds have been synthesized, characterized, and their antimicrobial activities against various bacterial strains have been evaluated, highlighting their potential in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antimicrobial Properties
The compound's derivatives have shown significant potential in antimicrobial activities. Studies involving S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have investigated their antibacterial activity towards various microbial strains, suggesting their utility in competing with established antibiotics like kanamycin. This implies a promising path for the development of new antimicrobial agents that could be effective against multi-resistant strains of microorganisms, thus addressing one of the critical challenges in current medical treatments (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer Activity
Another significant application of derivatives of this compound is in the development of anticancer agents. Halogen-furan-2(5H)-one derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer activity against human cancer cell lines. Some derivatives have shown potent antiproliferative activities, indicating their potential as anticancer agents. These compounds' mechanisms include inducing apoptosis and potentially associating cytotoxicity with reactive oxygen species (ROS) production, providing a basis for further exploration in cancer therapy (Castro-Torres et al., 2020).
Fluorescent Labeling and Bio-Based Chemicals
Furthermore, this compound has been utilized as a starting point for the synthesis of new ambivalent compounds with both azide and alkyne moieties. These compounds can serve as self-clickable monomers for the efficient preparation of a broad range of bio-based chemicals and oligomeric materials through click-chemistry approaches. This application not only underscores the versatility of this compound derivatives in chemical synthesis but also highlights their potential in developing sustainable, bio-based materials and chemicals (Karlinskii et al., 2019).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJHNSDWHDFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)
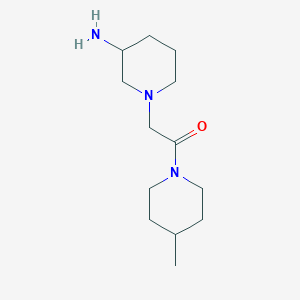

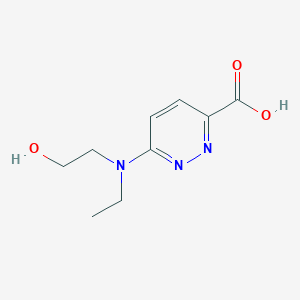

![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
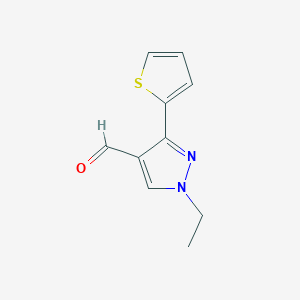
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

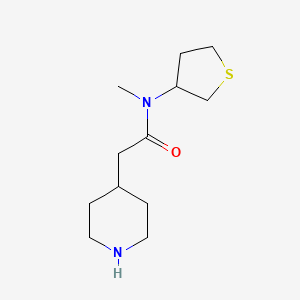
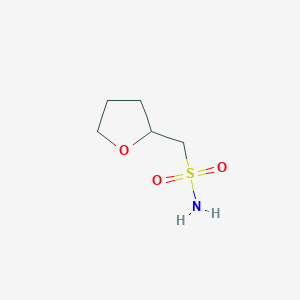
![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
